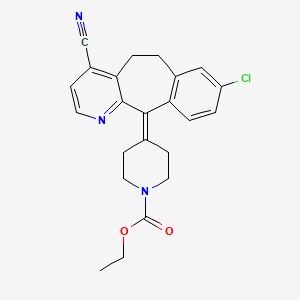

4-Cyano Loratadine

描述

Loratadine (C₂₂H₂₃ClN₂O₂), a second-generation antihistamine, is widely used for allergic conditions due to its selective peripheral H₁-receptor antagonism and minimal central nervous system (CNS) penetration . Its pharmacokinetic profile includes rapid absorption (Tₘₐₓ ~1.3 hours for parent drug, ~2.3 hours for active metabolite descarboethoxyloratadine) and a half-life of 8–14 hours, enabling once-daily dosing .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano Loratadine involves several steps, starting with the cyanation of substituted benzyl halide in a biphasic system using water-immiscible solvents. This is followed by the condensation of the resulting phenyl acetonitrile with nicotinic ester in the presence of alkali metal alkoxide and water-immiscible organic solvent to produce ketonitrile. The ketonitrile is then hydrolyzed and decarboxylated to form the respective ketone, which undergoes reduction, N-oxidation, cyanation, and hydrolysis to produce picolinic acid. The picolinic acid is cyclized to form a tricyclic ketone, which is treated with an organometallic compound containing magnesium to produce carbinol. The carbinol is purified and dehydrated to obtain the N-methyl product (olefin), which is then subjected to N-carbethoxylation to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

化学反应分析

Types of Reactions: 4-Cyano Loratadine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group under specific conditions.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines.

Substitution Products: Derivatives with different functional groups replacing the cyano group.

科学研究应用

Pharmacological Properties

4-Cyano Loratadine retains the core structure of Loratadine while incorporating a cyano group, which may enhance its pharmacokinetic and pharmacodynamic profiles. The modifications potentially improve its efficacy in blocking H1 receptors and may alter its metabolism and bioavailability.

Allergy Management

This compound is primarily investigated for its use in managing allergic rhinitis and urticaria. Its long-acting nature allows for once-daily dosing, improving patient compliance.

Combination Therapies

Research indicates that combining Loratadine with other agents, such as montelukast, can significantly enhance therapeutic outcomes for allergic rhinitis. Studies suggest that this compound could potentially be explored in similar combination therapies to maximize efficacy against allergy symptoms .

Study on Bone Pain Management

A randomized phase II study explored the use of Loratadine (and by extension, its derivatives) in managing pegfilgrastim-induced bone pain among cancer patients. While the study did not specifically test this compound, it highlights the potential for antihistamines to alleviate pain associated with certain treatments .

Meta-Analysis on Allergic Rhinitis

A systematic review demonstrated that antihistamine combinations outperform monotherapy in treating allergic symptoms. This suggests a promising avenue for future studies involving this compound in combination with other therapeutic agents .

Data Tables

| Application | Description | Evidence Level |

|---|---|---|

| Allergy Management | Effective in treating allergic rhinitis and urticaria | High |

| Pain Management | Potential use in alleviating treatment-induced bone pain | Moderate |

| Combination Therapy | Enhanced efficacy when used with montelukast | High |

作用机制

4-Cyano Loratadine exerts its effects by targeting histamine H1 receptors, similar to Loratadine. It acts as a selective inverse agonist, blocking the binding of histamine to these receptors and thereby preventing allergic reactions. The presence of the cyano group may enhance its binding affinity and selectivity for the H1 receptors, leading to improved efficacy .

相似化合物的比较

Efficacy in Allergic Conditions

Table 1: Comparative Efficacy in Chronic Idiopathic Urticaria

- Hydroxyzine : A first-generation antihistamine with similar efficacy to loratadine but higher sedation risk due to CNS penetration .

- Cetirizine : While effective, two trials showed loratadine achieved higher response rates (63% vs. 45%; 81% vs. 60%) and better lesion resolution .

- Fexofenadine : Demonstrated inferior efficacy to cetirizine in head-to-head trials .

Structural and Functional Analogues

Table 2: Key Structural and Pharmacological Differences

- Desloratadine : Loratadine’s primary metabolite exhibits enhanced H₁-receptor binding and prolonged activity .

- 4-Bromocarbazole (Compound 8) : A structurally distinct compound with weaker inhibition of MRSA alpha/beta-hemolysins compared to loratadine .

Repurposing Potential

- Antimicrobial Activity : Loratadine reduces MRSA virulence by suppressing alpha-hemolysin (Hla) and beta-hemolysin (Hlb) secretion, outperforming 4-bromocarbazole in toxin modulation .

- SARS-CoV-2 Inhibition : Loratadine showed moderate in vitro activity (IC₅₀ = 15.13 µM), though less potent than protease inhibitors like nafamostat (IC₅₀ = 0.04 µM) .

Pharmacokinetic and Formulation Comparisons

Table 3: Pharmacokinetic Parameters

| Parameter | Loratadine | Desloratadine | Cetirizine | Fexofenadine |

|---|---|---|---|---|

| Tₘₐₓ (hours) | 1.3 | 2.3 | 1.0 | 2.5 |

| Half-life (hours) | 8–14 | 27 | 6–10 | 11–15 |

| Protein Binding | 97–99% | 83–85% | 93% | 60–70% |

- Formulation Stability : Loratadine liquisolid compacts enhance dissolution at varying pH levels, outperforming conventional tablets .

Market and Clinical Adoption

Loratadine dominates the antihistamine market (USD 140.1 million in 2023) due to OTC availability and proven safety . Competitors like fexofenadine and cetirizine face challenges due to lower efficacy in urticaria and shorter patent lifespans .

生物活性

4-Cyano Loratadine is a derivative of the well-known antihistamine loratadine, primarily recognized for its role in managing allergic reactions. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant research findings.

This compound functions as an inverse agonist at the H1 histamine receptors. Unlike traditional antagonists that merely block receptor activity, inverse agonists stabilize the inactive form of the receptor, thereby preventing histamine from eliciting its effects. This mechanism is crucial in alleviating symptoms associated with allergic responses, such as sneezing, itching, and nasal congestion .

Pharmacokinetics

- Absorption : The compound is well absorbed with a high volume of distribution.

- Metabolism : It undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP2D6 pathways, producing several metabolites including descarboethoxyloratadine, which is significantly more active than its parent compound .

- Elimination : The elimination half-life of loratadine is approximately 8 hours; however, its active metabolite has a longer half-life of about 28 hours .

Antihistaminic Effects

Research indicates that this compound exhibits enhanced antihistaminic properties compared to loratadine itself. A study demonstrated that modifications to the loratadine structure can significantly impact its binding affinity and efficacy at H1 receptors. In vitro assays showed that this compound effectively inhibits histamine release from mast cells at micromolar concentrations .

Comparative Studies

A comparative analysis between loratadine and its derivatives revealed that this compound has a superior profile in terms of potency against histamine-induced bronchospasm. For instance, studies on animal models indicated that the effective dose (ED50) for bronchospasm inhibition was lower for this compound than for standard loratadine, suggesting improved therapeutic potential .

Case Studies

- Phase II Clinical Trials : A randomized phase II study evaluated the efficacy of loratadine in preventing pegfilgrastim-induced bone pain. Although this study primarily focused on loratadine, it provides insights into the broader class of antihistamines including derivatives like this compound. The results indicated minimal impact on pain reduction but highlighted the need for further exploration into structural analogs for enhanced efficacy .

- Toxicological Assessments : Investigations into the safety profiles of loratadine and its derivatives have indicated that while generally well-tolerated, higher doses can lead to adverse effects such as tachycardia and dizziness. These findings underscore the importance of dosage regulation in clinical applications .

Summary of Findings

| Parameter | Loratadine | This compound |

|---|---|---|

| Mechanism | H1 receptor inverse agonist | H1 receptor inverse agonist with enhanced binding |

| Absorption | Rapid | Rapid |

| Metabolism | Hepatic (CYP3A4, CYP2D6) | Hepatic (CYP3A4, CYP2D6) |

| Elimination Half-Life | ~8 hours | Similar to loratadine |

| ED50 (Bronchospasm) | 0.40 mg/kg | Lower than loratadine |

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Cyano Loratadine and its metabolites in biological matrices?

- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. For example, a validated LC-MS/MS method for loratadine and desloratadine in plasma employs a C18 column, mobile phase of acetonitrile/ammonium formate buffer, and electrospray ionization (ESI) in positive mode. Key validation parameters include linearity (1–500 ng/mL), precision (%RSD < 15%), and recovery (>85%) . Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) are critical for accuracy.

Q. How do CYP enzyme polymorphisms influence the pharmacokinetic variability of this compound in preclinical models?

- Methodological Answer : Design in vitro metabolism studies using human liver microsomes (HLMs) or recombinant CYP isoforms (CYP3A4, CYP2D6, CYP2C19). Monitor metabolite formation (e.g., desloratadine) via time- and enzyme-specific assays. For in vivo studies, use genetically diverse animal models (e.g., Cyp2d6 knockout mice) to assess inter-individual variability. Statistical analysis should include pharmacokinetic parameters (AUC, Cmax, t1/2) correlated with CYP activity profiles .

Q. What experimental models are suitable for preliminary screening of this compound’s antitumor activity?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or apoptosis markers like caspase-3/7) in lung cancer cell lines (A549, H1299). Follow with in vivo xenograft models, administering this compound at 10–50 mg/kg/day. Retrospective cohort data from loratadine studies suggest correlating drug exposure with survival outcomes using Cox regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro-apoptotic and anti-inflammatory effects in cancer models?

- Methodological Answer : Conduct RNA-seq or single-cell sequencing to identify gene networks affected by the compound. For example, loratadine’s anticancer activity involves TNF-α/NF-κB pathway suppression while activating pyroptosis via gasdermin D cleavage. Use pathway enrichment analysis (e.g., DAVID, KEGG) to disentangle conflicting mechanisms. Validate with CRISPR/Cas9 knockout models of key genes (e.g., NLRP3, CASP1) .

Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability?

- Methodological Answer : Apply a 3<sup>2</sup> factorial design to evaluate variables like polymer ratio (sodium alginate) and matrix-forming excipients (lactose). Response surface methodology (RSM) via Design-Expert® software can model critical quality attributes (e.g., disintegration time, bioadhesive force). Validate with in vitro dissolution studies under simulated physiological pH conditions (1.2–6.8) .

Q. How should researchers address inter-laboratory variability in quantifying this compound’s low-abundance metabolites?

- Methodological Answer : Implement a harmonized protocol using isotopically labeled internal standards (e.g., <sup>13</sup>C-loratadine) and cross-validate results via inter-laboratory ring tests. For LC-MS/MS, standardize ion suppression thresholds (<20%) and limit of quantification (LOQ) criteria (signal-to-noise ratio ≥10). Use mixed-effects models to statistically account for batch-to-batch variability .

Q. What statistical frameworks are recommended for analyzing dose-response incongruities in this compound’s antihistamine vs. anticancer activity?

- Methodological Answer : Apply Emax models to fit sigmoidal dose-response curves for H1 receptor inhibition (IC50) and cancer cell viability (EC50). Compare parameters using ANOVA with Tukey’s post hoc test. For conflicting outcomes (e.g., high-dose toxicity masking efficacy), use Bayesian hierarchical models to integrate in vitro and in vivo data .

Q. Methodological Considerations

- Data Contradiction Analysis : Use meta-analytic tools (e.g., RevMan) to assess heterogeneity across studies. For example, discordant results on CYP2C19’s role in loratadine metabolism may arise from population-specific allele frequencies; subgroup analysis by ethnicity is critical .

- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw RNA-seq data (e.g., GEO accession codes) and HPLC chromatograms with baseline noise thresholds .

属性

IUPAC Name |

ethyl 4-(13-chloro-7-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-8-15(9-12-27)21-19-6-4-18(24)13-16(19)3-5-20-17(14-25)7-10-26-22(20)21/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMUBDLGVZWDDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C#N)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652532 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860010-33-9 | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860010-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(8-chloro-4-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。